2-(3-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(3-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Bromopyridine Moiety: The bromopyridine moiety can be synthesized through the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Construction of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne.
Coupling of the Bromopyridine and Triazole: The final step involves coupling the bromopyridine moiety with the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Coupling Reactions: Coupled products with various functional groups.
Scientific Research Applications
2-(3-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer, infectious diseases, and neurological disorders.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Material Science: The compound is explored for its potential use in the development of novel materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog with a bromine atom on the pyridine ring.
2-(3-Bromopyridin-2-yl)pyridine: A compound with a similar structure but lacking the triazole ring.
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid: A compound with a triazole ring but without the bromopyridine moiety.
Uniqueness
2-(3-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the bromopyridine and triazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C9H7BrN4O2 |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7BrN4O2/c1-5-7(9(15)16)13-14(12-5)8-6(10)3-2-4-11-8/h2-4H,1H3,(H,15,16) |
InChI Key |
NQFJZBJQLPPJCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
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